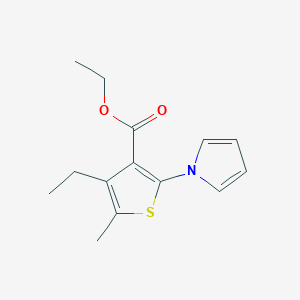
2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
-
Scientific Field: Organic Chemistry
- 4-Methoxyphenethylamine is used as a precursor for the synthesis of other organic compounds .
- It has been used in the synthesis of pyrrolo[3,2-c]carbazole, poly(4-methoxyphenethylamine) required for the immobilization of nitrogenated bases and oligonucleotides, and organopolyphosphazenes such as poly[bis(4-methoxy benzylamino)polyphosphazene] and poly[bis(4-methoxyphenethylamino)polyphosphazene] .
-
Scientific Field: Pharmacology
- A compound named AC-90179, which is a selective serotonin (5-HT2A) receptor inverse agonist, has a similar structure to “2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride”. It has been studied for its potential use in the treatment of psychosis .
- The in vitro and in vivo pharmacology profile of AC-90179 was characterized and compared with the antipsychotics haloperidol and clozapine .
- The study involved various experimental procedures including molecular docking and MD simulation .
- The results suggested that a compound with a similar pharmacological profile as AC-90179 and with increased oral bioavailability may have potential for the treatment of psychosis .
-
Scientific Field: Organophosphorus Chemistry
- Tertiary phosphines, which can be synthesized from compounds like “2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride”, are used in the synthesis of new phosphines of various structures .
- These phosphines are used in transition metal catalysis and organocatalysis, inspiring the design of new phosphines and tuning their properties .
- The synthetic approach involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines .
- This approach has been used to synthesize known dimethyl (1-pyrenyl)phosphine, diallylphenylphosphine, and several 1,2-bis (dialkylphosphino)benzenes .
-
Scientific Field: Heterocyclic Chemistry
- 4-Hydroxy-2-quinolones, which can be synthesized from compounds like “2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride”, have interesting pharmaceutical and biological activities .
- They are valuable in drug research and development, and many publications have dealt with their synthetic analogs and the synthesis of their heteroannelated derivatives .
- The synthesis of 4-hydroxy-2(1H)-quinolones involves the reaction of anilines using malonic acid equivalents .
- These compounds have been used in the synthesis of fused ring systems, displaying different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety .
-
Scientific Field: Organic Building Blocks
- 4-Methoxyphenethylamine, a compound with a similar structure, is used as an organic building block .
- It is used in the synthesis of other organic compounds by the alkylation reaction .
- This compound is used in the synthesis of pyrrolo[3,2-c]carbazole, poly(4-methoxyphenethylamine), required for the immobilization of nitrogenated bases and oligonucleotides, and organopolyphosphazenes such as poly[bis(4-methoxy benzylamino)polyphosphazene] and poly[bis(4-methoxyphenethylamino)polyphosphazene] .
-
Scientific Field: Biochemistry
- 4-Methoxyphenethylamine inhibits the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine .
- This inhibition is important in the regulation of neurotransmitters in the brain, which can have implications for the treatment of neurological disorders .
- The experimental procedures involve in vitro assays to measure the inhibition of monoamine oxidase and in vivo studies to observe the effects on neurotransmitter levels .
- The results of these studies can provide insights into the potential therapeutic applications of 4-Methoxyphenethylamine .
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-2-phenylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO.ClH/c1-17-14-9-7-13(8-10-14)15(11-16)12-5-3-2-4-6-12;/h2-10,15H,11,16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFXJVKXYWKKOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CN)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590012 | |
| Record name | 2-(4-Methoxyphenyl)-2-phenylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride | |
CAS RN |
21998-49-2 | |
| Record name | 2-(4-Methoxyphenyl)-2-phenylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[1-(3-Methoxypropyl)-3-pyrrolidinyl]methanamine](/img/structure/B1369145.png)





